2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(dimethylsulfamoyl)benzoate
Descripción
This compound features a tricyclic core (3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene) substituted with a morpholine ring at position 8 and a 2,4-dioxo moiety. The ethyl ester group links this core to a benzoate scaffold bearing a dimethylsulfamoyl (-SO₂NMe₂) substituent at the para position. This sulfonamide group is pharmacologically significant, often associated with enhanced bioavailability and target binding in drug design . The tricyclic system’s rigidity and electron-deficient nature may facilitate π-π stacking or hydrogen-bonding interactions in biological systems .
Propiedades
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(dimethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O7S/c1-28(2)38(34,35)19-8-6-18(7-9-19)27(33)37-17-14-30-25(31)21-5-3-4-20-23(29-12-15-36-16-13-29)11-10-22(24(20)21)26(30)32/h3-11H,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNNVSKIGVSNON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCCN2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(dimethylsulfamoyl)benzoate is a complex organic molecule that has garnered attention for its potential biological applications. This compound is characterized by its unique structural features, including a morpholine ring and a tricyclic core, which contribute to its pharmacological properties.
Structural Characteristics
The molecular structure of this compound includes:
- Morpholine Ring : A six-membered ring containing one nitrogen atom and five carbon atoms.
- Tricyclic Core : A fused three-ring structure that enhances biological activity.
- Functional Groups : Includes dioxo and benzoate ester groups that contribute to reactivity.
Synthesis
The synthesis of this compound typically involves several multi-step organic synthesis techniques:
- Formation of the Tricyclic Core : Through cyclization reactions involving substituted benzene derivatives and nitrogen-containing reagents.
- Introduction of the Morpholine Ring : Via nucleophilic substitution reactions.
- Formation of the Benzoate Ester : Esterification with benzoic acid or its derivatives under acidic or basic conditions.
Biological Activity
Preliminary studies on similar compounds indicate significant biological activities:
- Anticancer Properties : The tricyclic structure and functional groups suggest potential anticancer activity through mechanisms such as apoptosis induction in cancer cells.
- Antimicrobial Activity : The presence of dioxo groups may enhance its ability to combat bacterial infections.
Comparative Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Morpholine ring | Anticancer |
| Compound B | Dioxo groups | Antimicrobial |
| Compound C | Tricyclic structure | Neuroprotective |
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. It may bind to the active site of an enzyme, inhibiting its activity or modulating receptor signaling pathways.
Case Studies and Research Findings
Recent research has highlighted the following findings related to this compound:
- In Vitro Studies : Demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, indicating potential for drug development in oncology.
- In Vivo Studies : Animal models have shown promising results in reducing tumor size when treated with similar compounds, suggesting effective bioavailability and therapeutic potential.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Tricyclic Core Derivatives
- Molecular weight: ~350–370 g/mol (estimated).
- Lacks the dimethylsulfamoyl group, reducing electronegativity at the benzoate position.
Benzoate Ester Variants
*Estimated based on and substitution.
Heterocyclic Analogues
- Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230) : Replaces the tricyclic core with a pyridazine-phenethylamino group. Pyridazine’s nitrogen-rich structure may enhance kinase inhibition but lacks the conformational rigidity of the tricyclic system.
- 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione : Spirocyclic system with benzothiazole and dimethylamino groups. The dimethylamino group (-NMe₂) mirrors the electron-donating effects of morpholine but in a different spatial arrangement.
Sulfonamide-Containing Derivatives
- Ethyl 4-(dimethylsulfamoyl)benzoate (hypothetical analog):
Key Research Findings
- Structural Insights : The tricyclic core’s puckering coordinates (defined by Cremer and Pople ) influence binding pocket compatibility. The morpholine ring’s chair conformation (validated via SHELX refinement ) may stabilize interactions with hydrophobic enzyme pockets.
- Pharmacological Potential: The dimethylsulfamoyl group’s sulfonamide moiety is structurally analogous to COX-2 inhibitors (e.g., Celecoxib), suggesting anti-inflammatory applications .
- Synthetic Challenges : Introducing the dimethylsulfamoyl group requires precise regioselective sulfonation, as described in spirocyclic compound syntheses .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
